molecular formula C7H3F5O B026162 1,3-Difluoro-2-(trifluoromethoxy)benzene CAS No. 153338-23-9

1,3-Difluoro-2-(trifluoromethoxy)benzene

Cat. No. B026162
M. Wt: 198.09 g/mol
InChI Key: CETQITNIBDFSTM-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(trifluoromethoxy)benzene is a specialized compound, part of a broader class of fluorinated aromatic compounds, known for their unique properties and applications in various fields, including material science and organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzene compounds often involves palladium-catalyzed reactions, electron transfer catalysis, or the use of highly reactive intermediates like hexafluoro-1,2-epoxypropane. For example, perfluoro-1,3,5-tris(p-oligophenyl)benzenes are synthesized through reactions involving high-temperature conditions and specific catalysts (Komatsu et al., 2002).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives like 1,3,5-tris(trifluoromethyl)benzene has been studied using techniques such as gas-phase electron diffraction and quantum chemical calculations, revealing deviations from regular hexagonal structures due to the electronegative effect of CF3 groups (Kolesnikova et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often influenced by the presence of fluorine atoms, which can affect the electron distribution and reactivity of the molecule. For instance, the reactivity of trifluoromethyl-substituted benzenes in halogenation reactions has been extensively studied, showing controlled formation of various derivatives (Herkes, 1977).

Physical Properties Analysis

The physical properties of these compounds, including their thermal stability and melting points, are notable. For example, perfluoro-1,3,5-tris(p-oligophenyl)benzenes exhibit higher glass transition temperatures compared to other similar compounds, indicating notable thermal properties (Komatsu et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly influenced by the fluorine atoms. The synthesis and properties of related compounds have been explored, demonstrating unique photophysical properties influenced by the fluorine atoms, as seen in the study of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes (Shimizu et al., 2011).

Scientific Research Applications

  • Cryptand Synthesis and Structural Investigations : Cryptands with units such as 1,3,5-tris(1',3'-dioxan-2'-yl)-benzene provide preorganization for macrocyclization reactions and facilitate easier NMR assignment, making them promising candidates for these reactions (Cîrcu et al., 2013).

  • Trifluoromethoxy Group Carriers : Trifluoromethyl triflate, a compound related to 1,3-difluoro-2-(trifluoromethoxy)benzene, is a versatile and stable liquid reservoir for 'masked' difluorophosgene, useful in various reactions with benzyne (Kolomeitsev et al., 2008).

  • Photoluminescence Applications : Dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit violet fluorescence in the solid state, suggesting potential applications in violet-based photoluminescence (Shimizu et al., 2011).

  • Synthesis of Novel Heterocycles : 1,3-Disila-isoindolines and -indans, related to 1,3-difluoro-2-(trifluoromethoxy)benzene, show promise as platforms for synthesizing novel cyclic and open-chain heterocycles, potentially useful in organic synthesis and catalysis (Schröck et al., 1996).

  • Chemical Synthesis : 2-(trifluoromethoxy)phenyllithium, an intermediate related to 1,3-difluoro-2-(trifluoromethoxy)benzene, is key in generating new organofluorine compounds, effective with a variety of electrophiles (Castagnetti & Schlosser, 2001).

Safety And Hazards

1,3-Difluoro-2-(trifluoromethoxy)benzene is classified as dangerous with the signal word "Danger" . Hazard statements include H225-H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

1,3-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETQITNIBDFSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598974
Record name 1,3-Difluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-2-(trifluoromethoxy)benzene

CAS RN

153338-23-9
Record name 1,3-Difluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Difluoro-2-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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